molecular formula C16H13NS B10804533 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline

Cat. No.: B10804533
M. Wt: 251.3 g/mol
InChI Key: TZZRBHONFLVZSC-CMDGGOBGSA-N
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Description

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a vinyl group linked to a 3-methylthiophene moiety

Properties

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline

InChI

InChI=1S/C16H13NS/c1-12-10-11-18-16(12)9-8-14-7-6-13-4-2-3-5-15(13)17-14/h2-11H,1H3/b9-8+

InChI Key

TZZRBHONFLVZSC-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(SC=C1)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 3-methylthiophene-2-carbaldehyde is reacted with a quinoline derivative in the presence of a base such as piperidine. The reaction is typically carried out in ethanol at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Hydrogenated quinoline derivatives

    Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]pyridine
  • 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]benzene
  • 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]thiophene

Uniqueness

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline is unique due to its quinoline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .

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